molecular formula C21H25Cl2N3O2S B2408205 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride CAS No. 1217037-92-7

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride

Cat. No. B2408205
CAS RN: 1217037-92-7
M. Wt: 454.41
InChI Key: DRPVSFDPLRNXRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzamide groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The dimethylamino group is a common functional group in organic chemistry, consisting of a nitrogen atom bonded to two methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole ring, for example, is electron-rich and could be susceptible to electrophilic aromatic substitution reactions . The dimethylamino group could act as a nucleophile in certain reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar dimethylamino and ethoxybenzamide groups could make the compound soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.

Scientific Research Applications

Corrosion Inhibition

A study by Hu et al. (2016) explored the effectiveness of two benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution. The derivatives demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. Their adsorption onto surfaces was attributed to both physical and chemical means, indicating potential applications in corrosion protection strategies (Hu et al., 2016).

Molecular Structure Analysis

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, examining its formation and the impact of intermolecular interactions. The study provided insights into the compound's geometry and potential for further chemical modifications and applications in material science (Karabulut et al., 2014).

Pharmaceutical Applications

Tsubouchi et al. (2003) investigated the effects of itopride hydrochloride, which contains a similar benzamide structure, on colonic motor activity. The findings suggested itopride's potential for treating functional bowel disorders, such as functional constipation, highlighting the therapeutic applications of such compounds (Tsubouchi et al., 2003).

Antimicrobial Properties

Desai et al. (2013) synthesized and screened a series of thiazole derivatives for antimicrobial activity. These derivatives showed promising therapeutic potential against bacterial and fungal infections, indicating the broad spectrum of applications for benzothiazole derivatives in combating microbial diseases (Desai et al., 2013).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S.ClH/c1-4-27-17-9-6-15(7-10-17)20(26)25(13-5-12-24(2)3)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVSFDPLRNXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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